molecular formula C9H15NO B13918291 [(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

Cat. No.: B13918291
M. Wt: 153.22 g/mol
InChI Key: IKSFAPINKBLLEN-SECBINFHSA-N
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Description

[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by its unique structure, which includes a pyrrolizine ring system with a methylene group and a hydroxymethyl group attached to it. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material that contains a suitable leaving group, which undergoes intramolecular cyclization to form the pyrrolizine ring system. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized equipment and techniques to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can produce a variety of substituted pyrrolizine derivatives .

Scientific Research Applications

[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrrolizine ring system with a methylene and hydroxymethyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(8R)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2/t9-/m1/s1

InChI Key

IKSFAPINKBLLEN-SECBINFHSA-N

Isomeric SMILES

C=C1C[C@]2(CCCN2C1)CO

Canonical SMILES

C=C1CC2(CCCN2C1)CO

Origin of Product

United States

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